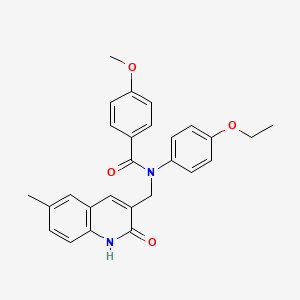![molecular formula C19H14N4O4 B7715654 N-[(Furan-2-YL)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)aniline](/img/structure/B7715654.png)
N-[(Furan-2-YL)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Furan-2-YL)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)aniline is a complex organic compound that features a furan ring, a nitro group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-2-YL)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)aniline typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Nitro Group: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the furan, nitro, and oxadiazole moieties under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(Furan-2-YL)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[(Furan-2-YL)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-[(Furan-2-YL)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)aniline exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, depending on its specific application.
Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(Furan-2-YL)methyl]-2-nitro-4-(3-phenyl-1,2,4-thiadiazol-5-YL)aniline
- N-[(Furan-2-YL)methyl]-2-nitro-4-(3-phenyl-1,2,4-triazol-5-YL)aniline
Uniqueness
N-[(Furan-2-YL)methyl]-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-YL)aniline is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4/c24-23(25)17-11-14(8-9-16(17)20-12-15-7-4-10-26-15)19-21-18(22-27-19)13-5-2-1-3-6-13/h1-11,20H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBRONMEZZCAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
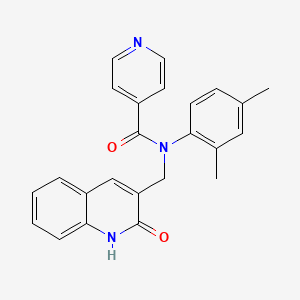
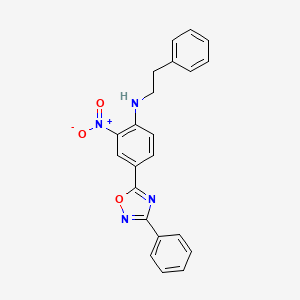
![8-bromo-N-(4-ethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7715583.png)
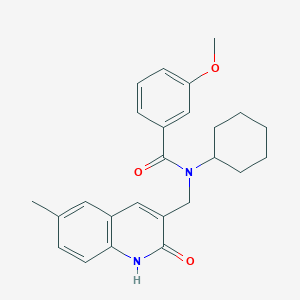
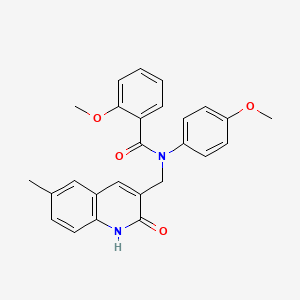
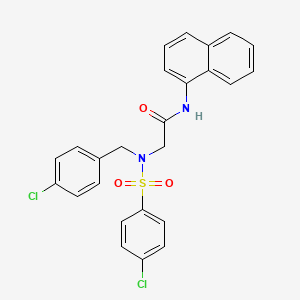
![N-[1-(4-chlorophenyl)ethyl]-3-[3-(6-methyl-2-oxo-1-propyl-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7715610.png)
![(Z)-2-((5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/new.no-structure.jpg)
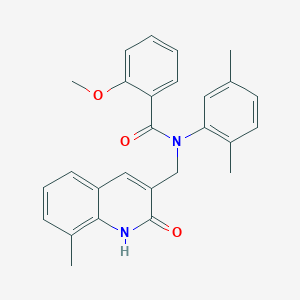
![4-tert-butyl-N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide](/img/structure/B7715627.png)
![1-(2-methylphenyl)-5-oxo-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B7715641.png)
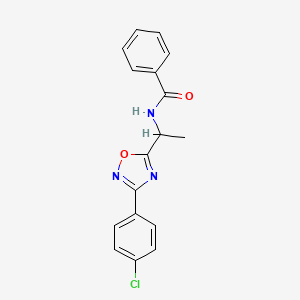
![N-(4-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B7715653.png)
